molecular formula C13H14N2O2 B1482693 6-(3,5-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098140-40-8

6-(3,5-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1482693
CAS RN: 2098140-40-8
M. Wt: 230.26 g/mol
InChI Key: XXFUNMKOFWPKMO-UHFFFAOYSA-N
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Description

The compound “6-(3,5-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a ring of six carbon atoms, also known as a benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, novel chiral selectors based on cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) were regioselectively synthesized by carbonate aminolysis and isocyanate chemistry .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound 6-(3,5-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in various chemical reactions and transformations, highlighting its significance in organic synthesis. N-Substituted tetrahydropyrimidine-diones react with aliphatic carboxylic acid chlorides to produce 4-O-acyl derivatives. These derivatives undergo O,C-migration of the acyl group, leading to the formation of enamino derivatives at the side acyl group. Further reactions with amines yield enamino derivatives at the C4=O group, showcasing the compound's versatility in synthesizing a range of chemical structures (Rubinov et al., 2008).

Future Directions

While specific future directions for this compound were not found, research into related compounds continues to be a significant area of interest .

properties

IUPAC Name

6-(3,5-dimethylphenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-9(2)6-10(5-8)11-7-12(16)15(3)13(17)14-11/h4-7H,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFUNMKOFWPKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=O)N(C(=O)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3,5-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(3,5-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(3,5-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(3,5-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(3,5-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(3,5-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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